molecular formula C12H13NS B15053538 3,6,8-Trimethylquinoline-2-thiol

3,6,8-Trimethylquinoline-2-thiol

Cat. No.: B15053538
M. Wt: 203.31 g/mol
InChI Key: NZPQSVBPRYDPLV-UHFFFAOYSA-N
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Description

3,6,8-Trimethylquinoline-2-thiol is an organic compound with the molecular formula C12H13NS. It belongs to the class of quinoline derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of three methyl groups and a thiol group attached to the quinoline ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6,8-Trimethylquinoline-2-thiol typically involves the functionalization of quinoline derivatives. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, sulfuric acid, and aniline derivatives to form the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of these synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalysts and reaction conditions are optimized to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,6,8-Trimethylquinoline-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The methyl groups and thiol group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

3,6,8-Trimethylquinoline-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6,8-Trimethylquinoline-2-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3,6,8-Trimethylquinoline-2-thiol is unique due to the presence of three methyl groups and a thiol group, which confer distinct chemical reactivity and biological activity. These functional groups make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

3,6,8-trimethyl-1H-quinoline-2-thione

InChI

InChI=1S/C12H13NS/c1-7-4-8(2)11-10(5-7)6-9(3)12(14)13-11/h4-6H,1-3H3,(H,13,14)

InChI Key

NZPQSVBPRYDPLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=S)N2)C)C

Origin of Product

United States

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